Cas no 1007186-23-3 (4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol)
![4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol structure](https://ja.kuujia.com/scimg/cas/1007186-23-3x500.png)
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- SMR000162537
- MLS000540808
- 4-(1-(4-bromophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-{1-(4-bromophenyl)-2-nitroethyl}-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- BDBM70611
- cid_3575535
- HMS2273D03
- STK963799
- ST50072809
- Q27185455
- Z57301023
- 4-[1-(4-bro
-
- インチ: 1S/C18H16BrN3O3/c1-12-17(18(23)22(20-12)15-5-3-2-4-6-15)16(11-21(24)25)13-7-9-14(19)10-8-13/h2-10,16,20H,11H2,1H3
- InChIKey: MAYRVCMDSVVHFK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(C[N+](=O)[O-])C1C(N(C2C=CC=CC=2)NC=1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 546
- トポロジー分子極性表面積: 78.2
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1310-0165-15mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-20mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-30mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-20μmol |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-3mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-50mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-100mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-10μmol |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1310-0165-4mg |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
1007186-23-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Enamine | EN300-18266927-0.05g |
1007186-23-3 | 90% | 0.05g |
$212.0 | 2023-09-19 |
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-olに関する追加情報
Chemical Profile of 4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS No. 1007186-23-3)
4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological applications. The compound features a pyrazole core, which is a well-known scaffold in drug discovery, modified with various substituents that enhance its biological activity. The presence of a 4-bromophenyl group and a 2-nitroethyl side chain introduces specific electronic and steric properties, making it an intriguing candidate for further investigation.
The molecular structure of this compound is characterized by a rigid pyrazole ring system, which provides a stable framework for functionalization. The 3-methyl and 1-phenyl substituents further contribute to the compound's complexity and may play crucial roles in modulating its interactions with biological targets. The nitro group in the 2-nitroethyl moiety is particularly noteworthy, as nitroaromatic compounds have been extensively studied for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in drug design have emphasized the importance of multifunctional molecules that can engage multiple targets or exhibit synergistic effects. The structural features of 4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol make it a promising candidate for such an approach. For instance, the bromine atom in the 4-bromophenyl group can serve as a handle for further chemical modifications via cross-coupling reactions, allowing chemists to explore novel derivatives with tailored properties.
In the context of contemporary medicinal chemistry, the development of new heterocyclic compounds remains a focal point. Pyrazoles, in particular, have been extensively explored due to their broad spectrum of biological activities. The compound in question combines several pharmacophoric elements that are known to enhance binding affinity and selectivity. The nitro group, for example, can participate in hydrogen bonding interactions and influence the electronic distribution of the molecule, thereby affecting its binding mode to biological targets.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The pyrazole core is a privileged scaffold that has been successfully incorporated into many drugs on the market. By modifying this core with specific substituents, researchers can fine-tune its biological activity to target particular diseases or conditions. The combination of a 4-bromophenyl, 2-nitroethyl, 3-methyl, and 1-phenyl group creates a unique molecular profile that may confer distinct advantages over existing compounds.
The synthesis of such complex molecules requires careful planning and expertise in organic chemistry. Advanced synthetic methodologies are employed to construct the target molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions are often utilized to introduce the desired functional groups into the pyrazole framework. These synthetic strategies ensure that researchers can access derivatives of this compound for further biological evaluation.
Once synthesized, compounds like 4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol undergo rigorous testing to assess their pharmacological properties. In vitro assays are performed to evaluate their activity against various biological targets, including enzymes and receptors relevant to human health. Additionally, computational studies such as molecular docking simulations are employed to predict how these molecules might interact with their intended targets.
The integration of computational chemistry with experimental biology has revolutionized drug discovery in recent years. By leveraging computational tools, researchers can rapidly screen large libraries of compounds for potential hits before moving on to more expensive and time-consuming experimental validation. This approach has significantly accelerated the drug development process and has led to the identification of several promising candidates for further optimization.
The future prospects for this compound are promising, given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating this chemical entity into a viable therapeutic agent.
In conclusion,4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS No. 1007186-23-3) represents an intriguing molecule with significant potential in medicinal chemistry. Its complex structure and diverse functional groups make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
1007186-23-3 (4-[1-(4-bromophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol) 関連製品
- 53801-63-1(Zinc-Copper Couple)
- 890624-00-7(4,6,11-trimethyl-3,7,8,10-tetraazatricyclo7.4.0.0^{2,7}trideca-1,3,5,8,10,12-hexaene)
- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 2172500-31-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-yl}acetic acid)
- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)
- 1807124-30-6(4-(Difluoromethyl)-2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)



